molecular formula C13H11BrSZn B14871373 3-(2-Thioanisole)phenylZinc bromide

3-(2-Thioanisole)phenylZinc bromide

Cat. No.: B14871373
M. Wt: 344.6 g/mol
InChI Key: UUTMRKVJYCSPJQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Thioanisole)phenylZinc bromide is an organozinc compound with the molecular formula C13H11BrSZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is part of the broader class of organozinc reagents, which are known for their versatility and reactivity in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Thioanisole)phenylZinc bromide typically involves the reaction of 2-thioanisole with phenylzinc bromide. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent the oxidation of the organozinc reagent. The general reaction scheme is as follows:

2-Thioanisole+Phenylzinc bromide3-(2-Thioanisole)phenylZinc bromide\text{2-Thioanisole} + \text{Phenylzinc bromide} \rightarrow \text{this compound} 2-Thioanisole+Phenylzinc bromide→3-(2-Thioanisole)phenylZinc bromide

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of automated systems also reduces the risk of contamination and enhances the safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Thioanisole)phenylZinc bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Substitution: It can participate in nucleophilic substitution reactions, where the zinc atom is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) is often used as an oxidizing agent to convert this compound into sulfoxides and sulfones.

    Substitution: Various nucleophiles, such as halides and amines, can be used in substitution reactions.

    Coupling Reactions: Palladium or nickel catalysts are typically employed in cross-coupling reactions.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Substituted Phenyl Derivatives: Resulting from nucleophilic substitution.

    Coupled Products: Formed through cross-coupling reactions, leading to the formation of new carbon-carbon bonds.

Scientific Research Applications

3-(2-Thioanisole)phenylZinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of fine chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-(2-Thioanisole)phenylZinc bromide involves the transfer of the phenyl group from the zinc atom to the target molecule. This transfer is facilitated by the nucleophilic nature of the zinc-carbon bond, which allows for the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate.

Comparison with Similar Compounds

Similar Compounds

    Thioanisole: An organic compound with the formula CH3SC6H5, used as a starting material in the synthesis of 3-(2-Thioanisole)phenylZinc bromide.

    Phenylzinc Bromide: A reagent used in the synthesis of various organozinc compounds, including this compound.

    Methyl Phenyl Sulfoxide: A product formed from the oxidation of thioanisole.

Uniqueness

This compound is unique due to its ability to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis. Its reactivity and selectivity in forming carbon-carbon bonds distinguish it from other similar compounds.

Properties

Molecular Formula

C13H11BrSZn

Molecular Weight

344.6 g/mol

IUPAC Name

bromozinc(1+);1-methylsulfanyl-2-phenylbenzene

InChI

InChI=1S/C13H11S.BrH.Zn/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;;/h2-3,5-10H,1H3;1H;/q-1;;+2/p-1

InChI Key

UUTMRKVJYCSPJQ-UHFFFAOYSA-M

Canonical SMILES

CSC1=CC=CC=C1C2=CC=C[C-]=C2.[Zn+]Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.